molecular formula C17H18N2O3S B6977259 2-[2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl]-N-(3-oxocyclobutyl)acetamide

2-[2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl]-N-(3-oxocyclobutyl)acetamide

Cat. No.: B6977259
M. Wt: 330.4 g/mol
InChI Key: NTHSMIIWYMCTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl]-N-(3-oxocyclobutyl)acetamide is a complex organic compound that features a thiazole ring, a phenoxy group, and a cyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl]-N-(3-oxocyclobutyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the thiazole ring.

    Formation of the Cyclobutyl Moiety: The cyclobutyl group is typically introduced through a cycloaddition reaction involving a suitable diene and dienophile.

    Final Coupling: The final step involves coupling the thiazole derivative with the cyclobutyl acetamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl]-N-(3-oxocyclobutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-[2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl]-N-(3-oxocyclobutyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl]-N-(3-oxocyclobutyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]-N-(3-oxocyclobutyl)acetamide
  • 2-[2-[(4-methoxyphenoxy)methyl]-1,3-thiazol-4-yl]-N-(3-oxocyclobutyl)acetamide
  • 2-[2-[(4-fluorophenoxy)methyl]-1,3-thiazol-4-yl]-N-(3-oxocyclobutyl)acetamide

Uniqueness

The uniqueness of 2-[2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl]-N-(3-oxocyclobutyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenoxy group, in particular, may enhance its interaction with certain molecular targets compared to other similar compounds.

Properties

IUPAC Name

2-[2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl]-N-(3-oxocyclobutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11-2-4-15(5-3-11)22-9-17-19-13(10-23-17)8-16(21)18-12-6-14(20)7-12/h2-5,10,12H,6-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHSMIIWYMCTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC(=CS2)CC(=O)NC3CC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.